Octanamide, 4-hydroxy-N-methyl-
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Overview
Description
Octanamide, 4-hydroxy-N-methyl- is an organic compound belonging to the class of amides It is characterized by the presence of an octanamide backbone with a hydroxyl group at the fourth position and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octanamide, 4-hydroxy-N-methyl- typically involves the reaction of octanoic acid with N-methylhydroxylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of Octanamide, 4-hydroxy-N-methyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Octanamide, 4-hydroxy-N-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of an oxo derivative.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of 4-oxo-N-methyloctanamide.
Reduction: Formation of N-methyl-4-hydroxyoctylamine.
Substitution: Formation of 4-halo-N-methyloctanamide derivatives.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of Octanamide, 4-hydroxy-N-methyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methyl group attached to the nitrogen atom can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially modulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
Octanamide: Lacks the hydroxyl and methyl groups, resulting in different chemical properties and reactivity.
4-Hydroxy-N-methylbenzamide: Contains a benzene ring instead of the octane backbone, leading to different biological activity and applications.
N-Methylacetamide: A simpler amide with a shorter carbon chain, used as a solvent and reagent in organic synthesis.
Uniqueness
Octanamide, 4-hydroxy-N-methyl- is unique due to the presence of both the hydroxyl and methyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
57753-55-6 |
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Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
4-hydroxy-N-methyloctanamide |
InChI |
InChI=1S/C9H19NO2/c1-3-4-5-8(11)6-7-9(12)10-2/h8,11H,3-7H2,1-2H3,(H,10,12) |
InChI Key |
SRQJIUKIRKAMDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC(=O)NC)O |
Origin of Product |
United States |
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